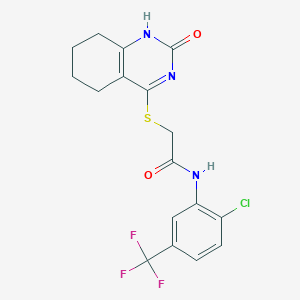

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group and a hexahydroquinazolin-thio moiety. This compound is hypothesized to exhibit biological activity, particularly in enzyme inhibition (e.g., MMP-9) or anticancer applications, based on structural analogs discussed in the literature .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3N3O2S/c18-11-6-5-9(17(19,20)21)7-13(11)22-14(25)8-27-15-10-3-1-2-4-12(10)23-16(26)24-15/h5-7H,1-4,8H2,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJXUAGXBRVVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

Formation of the Phenyl Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)aniline, undergoes a reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chloro-5-(trifluoromethyl)phenyl)chloroacetamide.

Cyclization: The intermediate is then reacted with 2-aminobenzamide under acidic conditions to form the hexahydroquinazolinone ring.

Thioether Formation: Finally, the compound is treated with a thiol reagent, such as thiourea, to introduce the thioacetamide group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the hexahydroquinazolinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- The hexahydroquinazolin-thio moiety provides a rigid scaffold, which may enhance target binding specificity compared to monocyclic thiazole or thiadiazole systems .

Key Observations :

- High-yield syntheses (e.g., 90% for Compound 9) often involve stable intermediates like thiazolidinones .

Pharmacological Activity

Biological activities of related compounds highlight structure-activity relationships (SAR):

Key Observations :

- Thioacetamide and heterocyclic sulfur atoms (e.g., in ) correlate with anticancer activity, likely due to redox modulation or metal chelation .

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 397.82 g/mol. The structure features a chloro-trifluoromethyl-substituted phenyl group and a hexahydroquinazolinone moiety linked through a thioacetamide functional group.

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds possess notable antibacterial properties. For example, similar compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

- Anti-inflammatory Effects : The compound may act as an inhibitor of specific enzymes involved in the inflammatory process. For instance, compounds with similar structures have demonstrated inhibitory effects on mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the synthesis of pro-inflammatory mediators .

- Cytotoxicity : In vitro studies have revealed that certain derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of similar compounds in a rodent model of inflammation. The study found that administration led to a significant reduction in paw edema compared to controls. The compound's ability to inhibit mPGES-1 was highlighted as a key mechanism contributing to its anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the hexahydroquinazolinone core and subsequent thioacetamide coupling. For example:

- Core formation : Cyclization of substituted diamines with carbonyl reagents under reflux (e.g., triethylamine as a base, as in ).

- Thioacetamide coupling : Reaction of the quinazolinone-thiol intermediate with chloroacetamide derivatives in polar aprotic solvents like DMF, using potassium carbonate as a base ().

- Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent ratio, catalyst loading) to maximize yield. Flow chemistry methods may improve reproducibility ().

Q. How is the purity and structural identity of this compound verified?

- Purity : HPLC (≥95% purity) or TLC (using pet-ether/ethyl acetate systems) to monitor reaction progress ().

- Structural confirmation :

- NMR : H/C NMR to verify substituent positions (e.g., trifluoromethyl and chloro groups).

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., 527.8 g/mol for analogous compounds, ).

- X-ray crystallography : Resolve ambiguities in regiochemistry ().

Q. What structural features influence its reactivity and stability?

- Electron-withdrawing groups (e.g., -CF, -Cl) on the phenyl ring enhance electrophilic substitution resistance but may reduce solubility.

- The hexahydroquinazolinone core’s partial saturation increases conformational flexibility, affecting binding interactions ().

- The thioether linkage is prone to oxidation; stability studies under inert atmospheres are recommended ().

Advanced Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Docking studies : Target the compound’s thioacetamide and quinazolinone moieties against enzymes like kinases or proteases.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with observed activity (e.g., antimicrobial or anticancer effects, ).

- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and metabolic stability ().

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines).

- Metabolite profiling : LC-MS to identify degradation products that may skew results ().

- Target engagement assays : Use CRISPR-edited cell lines to confirm specificity (e.g., knockout models for suspected targets).

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

- Rodent models : Wistar rats or BALB/c mice for bioavailability and half-life measurements.

- Dosing routes : Oral and intravenous administration to calculate absolute bioavailability.

- Tissue distribution : Radiolabeled compound (e.g., C) tracked via autoradiography ().

Q. How is regioselectivity achieved during functionalization of the hexahydroquinazolinone core?

- Protecting groups : Temporarily block reactive sites (e.g., -NH groups) during halogenation or alkylation.

- Directed ortho-metallation : Use lithium bases to direct substitutions to specific positions ().

- Catalytic strategies : Pd-mediated C-H activation for late-stage diversification ().

Methodological Considerations

- Synthetic Challenges : The trifluoromethyl group’s steric bulk may hinder coupling reactions; microwave-assisted synthesis can enhance efficiency ().

- Data Reproducibility : Publish detailed crystallographic data (CCDC codes) and NMR spectra ().

- Contradictory Bioactivity : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) ().

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.